Bienvenue dans la boutique en ligne BenchChem!

[3-(Cyclopropylmethoxy)phenyl]methanol

PDE4 inhibition cyclopropylmethoxy pharmacophore roflumilast

[3-(Cyclopropylmethoxy)phenyl]methanol (CAS 411229-88-4) is a meta-substituted benzyl alcohol building block bearing a cyclopropylmethoxy ether at the 3-position of the phenyl ring (C11H14O2, MW 178.23 g/mol). The cyclopropylmethoxy motif is a recognized pharmacophore in drug discovery, conferring enhanced metabolic stability and target-binding affinity relative to straight-chain alkoxy analogs.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 411229-88-4
Cat. No. B1612904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Cyclopropylmethoxy)phenyl]methanol
CAS411229-88-4
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2)CO
InChIInChI=1S/C11H14O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2
InChIKeyMKDYWOJVMBENQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethoxy)phenyl]methanol (CAS 411229-88-4) – Procurement-Relevant Physicochemical & Pharmacophore Profile


[3-(Cyclopropylmethoxy)phenyl]methanol (CAS 411229-88-4) is a meta-substituted benzyl alcohol building block bearing a cyclopropylmethoxy ether at the 3-position of the phenyl ring (C11H14O2, MW 178.23 g/mol) [1]. The cyclopropylmethoxy motif is a recognized pharmacophore in drug discovery, conferring enhanced metabolic stability and target-binding affinity relative to straight-chain alkoxy analogs . The hydroxyl group serves as a versatile handle for further derivatization, making this compound a strategic intermediate for medicinal chemistry and agrochemical synthesis programs.

[3-(Cyclopropylmethoxy)phenyl]methanol – Why In-Class Positional Isomers and Alkoxy Analogs Cannot Be Interchanged


Substituting [3-(Cyclopropylmethoxy)phenyl]methanol with its 2- or 4-positional isomers, or with straight-chain alkoxy analogs, alters regiochemistry-dependent reactivity, lipophilicity (XLogP3), and biological target engagement. The meta substitution pattern provides a distinct electronic and steric environment that governs electrophilic aromatic substitution outcomes and downstream coupling selectivity, while the cyclopropylmethoxy group itself imparts a 3–5-fold improvement in potency over non-cyclopropyl alkoxy substituents in PDE4-targeting systems . These quantitative differences demand procurement of the exact CAS number rather than an in-class substitute.

[3-(Cyclopropylmethoxy)phenyl]methanol – Verifiable Differentiation Evidence for Scientific Sourcing


Potency Advantage of the Cyclopropylmethoxy Group over Straight-Chain Alkoxy Substituents in PDE4 Inhibition

The cyclopropylmethoxy substituent confers substantially greater target-binding potency than comparable straight-chain alkoxy groups. In a PDE4 inhibitor context, compounds bearing the 3-(cyclopropylmethoxy)phenyl moiety achieve IC₅₀ values 3–5-fold lower than ethoxy or n-propoxy analogs . This is exemplified by roflumilast, a PDE4 inhibitor whose 3-(cyclopropylmethoxy) pharmacophore contributes to its sub-nanomolar potency of IC₅₀ = 0.8 nM .

PDE4 inhibition cyclopropylmethoxy pharmacophore roflumilast

XLogP3 Lipophilicity Comparison Across Positional Isomers (meta vs. ortho)

The meta-substituted [3-(Cyclopropylmethoxy)phenyl]methanol has a computed XLogP3 of 1.8 [1]. The ortho isomer ([2-(cyclopropylmethoxy)phenyl]methanol, CAS 1039931-23-1) has an XLogP3 of 1.9 [2]. This 0.1-unit difference reflects the influence of intramolecular hydrogen-bonding geometry in the ortho isomer, which reduces solvent-exposed polarity relative to the meta arrangement. While numerically small, XLogP3 differences of this magnitude can translate into measurable permeability and solubility divergence in parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility determinations.

lipophilicity positional isomer comparison ADME prediction

Commercial Purity Benchmarking: 98% (HPLC) vs. Standard 95% Grade

[3-(Cyclopropylmethoxy)phenyl]methanol is commercially available at a certified purity of 98% (HPLC) from ISO-compliant suppliers such as MolCore and Leyan (Catalog No. 1307354) , exceeding the more commonly encountered 95% specification offered by many catalog vendors for the 2- and 4-isomers [1]. This 3-percentage-point purity differential reduces the burden of impurity profiling in downstream synthesis and is particularly relevant for medicinal chemistry programs requiring ≥97% purity for primary screening or patent filings.

purity specification commercial availability QC standard

Reactivity Differentiation: Regiochemistry-Dependent Electrophilic Aromatic Substitution (EAS) Outcomes

The meta substitution pattern of the cyclopropylmethoxy group in [3-(Cyclopropylmethoxy)phenyl]methanol directs incoming electrophiles to positions 2, 4, and 6 of the ring, with the hydroxymethyl group (-CH₂OH) providing additional ortho/para direction. This yields a distinct EAS product distribution compared to the ortho isomer (CAS 1039931-23-1), where steric congestion at position 2 limits accessibility, and the para isomer (CAS 712313-61-6), where the cyclopropylmethoxy and hydroxymethyl groups reinforce para/ortho directionality leading to fewer accessible reactive sites [1]. The BF₃·Et₂O-catalyzed rearrangement of cyclopropylmethoxybenzene derivatives further underscores the unique reactivity of the cyclopropylmethoxy group under Lewis acid conditions [2].

EAS regiochemistry meta-directing ether downstream diversification

Role as Key Intermediate for PDE4 Inhibitor Roflumilast and Structural Analogs

[3-(Cyclopropylmethoxy)phenyl]methanol is the direct precursor alcohol to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in roflumilast synthesis [1]. Roflumilast is a marketed selective PDE4 inhibitor (IC₅₀ = 0.8 nM, >1000-fold selectivity for PDE4 over other PDE families) for COPD treatment . The analogous 2- and 4-isomers lack this established synthetic pathway documentation, making the 3-isomer the verified starting point for PDE4-targeted drug discovery programs relying on the roflumilast scaffold.

roflumilast intermediate COPD PDE4 inhibitor synthesis

Hydrogen-Bond Acceptor Capability of the Cyclopropylmethoxy Oxygen Engages Key Binding-Site Residues

The ether oxygen of the cyclopropylmethoxy group in 3-substituted derivatives acts as a hydrogen-bond acceptor with the Gln369 residue in the PDE4 active site, a specific interaction confirmed in structure-activity studies . This polar contact is not geometrically feasible for ortho-substituted isomers due to the altered orientation of the ether oxygen relative to the catalytic pocket, and it is absent in carbon-only cyclopropyl or simple alkoxy substituents. The interaction contributes to the enhanced binding enthalpy that underpins the 3–5-fold IC₅₀ improvement discussed above.

hydrogen bonding Gln369 PDE4 binding affinity

[3-(Cyclopropylmethoxy)phenyl]methanol – Validated Application Scenarios Matching Quantitative Evidence


PDE4 Inhibitor Medicinal Chemistry: Roflumilast Analog Libraries

[3-(Cyclopropylmethoxy)phenyl]methanol is the optimal starting material for synthesizing roflumilast analogs and PDE4-targeted compound libraries. The 3-position cyclopropylmethoxy group is essential for achieving the Gln369 hydrogen-bond interaction and the 3–5-fold potency advantage over alkoxy-substituted controls. Using the ortho (2-) or para (4-) isomer will misalign the ether oxygen and abolish this critical binding contact [1]. Researchers should source the 98% purity grade to ensure reproducible copper-catalyzed hydroxylation and subsequent difluoromethoxylation steps en route to the key benzaldehyde intermediate [2].

Positional Isomer SAR Studies Requiring Meta-Specific Reactivity

For systematic structure-activity relationship studies comparing meta vs. ortho vs. para substitution effects, [3-(Cyclopropylmethoxy)phenyl]methanol provides the meta reference point with distinct EAS reactivity, XLogP3 (1.8 vs. 1.9 for ortho), and hydrogen-bond donor/acceptor geometry. The documented BF₃·Et₂O rearrangement chemistry of cyclopropylmethoxybenzene derivatives further justifies the use of the meta isomer as a mechanistically informative substrate for Lewis acid-catalyzed transformations [1]. Researchers can exploit the three reactive EAS positions (2, 4, and 6) to generate diverse substitution patterns not accessible from the ortho or para isomers [2].

Agrochemical Intermediate: Morpholine Fungicide Lead Optimization

The 3-(cyclopropylmethoxy)phenyl moiety is a structural component of the broad-spectrum morpholine fungicide 2,6-dimethyl-4-[2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl]morpholine [1]. [3-(Cyclopropylmethoxy)phenyl]methanol can serve as a starting point for diversifying the phenyl ring portion of this fungicide scaffold. The meta attachment geometry is critical for maintaining the spatial orientation of the cyclopropylmethoxy group relative to the morpholine pharmacophore, a requirement that cannot be met by the 2- or 4-isomers [2]. Procurement at 98% purity is recommended to avoid carryover of regioisomeric impurities that could confound fungicidal activity readouts.

BACE1 Inhibitor Precursor Synthesis Leveraging Cyclopropyl Conformational Constraint

The 3-(cyclopropylmethoxy)phenyl substructure appears in BACE1 inhibitor candidates demonstrating nanomolar potency (IC₅₀ = 20–74 nM in FRET-based human BACE1 assays) [1]. The cyclopropylmethyl group contributes to ligand-efficient conformational constraint, a design principle validated across trans-cyclopropyl BACE1 inhibitor series [2]. [3-(Cyclopropylmethoxy)phenyl]methanol provides the benzylic alcohol handle for constructing the imidazolone or related heterocyclic cores of these inhibitors, with the meta substitution ensuring correct spatial presentation to the BACE1 catalytic aspartate dyad.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Cyclopropylmethoxy)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.